4-Fluoro-2-nitrophenol
Overview
Description
Sensor for Nitrophenol Detection
A study has developed a fluorescent molecular clip that exhibits high affinity and selectivity for 4-nitrophenol. The binding of phenols to this molecular clip was analyzed using fluorescence, (1)H NMR, and IR spectroscopy. The strong interaction between the clip and 4-nitrophenol is attributed to hydrogen bonding and pi-pi stacking interactions, which facilitate the formation of a stable complex .
Synthesis of Radiopharmaceuticals
Another research effort describes the synthesis of no-carrier-added 4-[18F]Fluorophenol, a compound useful in creating complex radiopharmaceuticals. The synthesis involves a nucleophilic labeling method starting from 4-benzyloxyphenyl-(2-thienyl)iodonium bromide and [18F]fluoride, followed by deprotection. This process yields the desired fluorophenol with a radiochemical yield of 34 to 36% .
Schiff-base Compound Analysis
The synthesis and characterization of a Schiff-base compound containing bromo, fluoro, and nitro groups were performed. The compound's structure and properties were investigated using various spectroscopic methods and theoretical calculations, including DFT and Time-Dependent DFT. The study provided insights into the vibrational frequencies, electronic properties, and intramolecular interactions of the molecule .
Oxidation and Synthesis of Fluorinated Phenols
Research on the synthesis of 4-[18F]fluoroguaiacol from 2-methoxy-4-nitrobenzaldehyde has been reported. The process involves nucleophilic aromatic substitution by [18F]fluoride and Baeyer-Villiger oxidation. This method also allowed for the production of 4-[18F]fluorocatechol, demonstrating a new approach to synthesizing fluorinated phenols .
Nitration Mechanism of Substituted Phenols
A study on the nitration of various substituted anisoles and phenols has been conducted to understand the reaction kinetics and mechanisms. The research provided insights into the formation of nitro derivatives and the decomposition of intermediate compounds during the nitration process. The findings support the proposed mechanism involving aryloxyl radicals and nitrogen dioxide .
Synthesis of 3-Fluoro-4-Nitrophenol
The synthesis of 3-fluoro-4-nitrophenol from 2,4-difluoronitrobenzene was achieved through methoxylation and demethylation. The study examined the reaction's influencing factors and achieved a total yield of 38.7% with a purity of 99.5%. The structure of the synthesized compound was confirmed by IR and 1H NMR spectroscopy .
Complex Formation with 4-Fluorophenol
An electron spin resonance study investigated the complex formation of phenol and 4-fluorophenol with a nitroxide radical. The formation constants and enthalpies of the complexes were determined, providing valuable data on the strength and stability of these hydrogen-bonded complexes .
Synthesis and Separation of Fluorinated Phenols
A four-step synthesis of 3-fluoro-4-nitrophenol from m-fluoroaniline was described, involving diazotization, hydrolysis, nitration, and isomer separation. The process yielded m-fluorophenol with high purity, and subsequent steps led to the final product with a yield of 23% and a purity of 99.6% .
Baeyer-Villiger Oxidation of Fluorinated Compounds
The Baeyer-Villiger oxidation of various [18F]fluorinated ketones and aldehydes to produce 2- or 4-[18F]fluorophenols was explored. The study aimed to optimize the synthesis of these fluorophenols, comparing the reactivity of different nitro-substituted precursors. The results indicated that 4-nitroacetophenone was the most reactive substrate under the conditions tested .
Scientific Research Applications
Application 1: Fluorescence Sensing
- Summary of the Application : 4-Fluoro-2-nitrophenol is used in the creation of fully flexible cyclotriphosphazene-based Covalent Organic Frameworks (COFs) for sensing 2,4,6-trinitrophenol (TNP) and p-nitrophenol (p-NP) in real time with excellent sensitivity and selectivity .
- Methods of Application : The COFs are prepared with both a flexible knot and flexible linkers of different lengths . The fluorescence quenching mechanisms vary depending on the COF and the nitrophenol being sensed .
- Results or Outcomes : The quenching constants of the COFs by TNP and p-NP are 6.29 × 10^4, 2.17 × 10^5, and 2.48 × 10^5 L·mol^−1, respectively . The limits of detection (LODs) of TNP and p-NP are 1.19 × 10^−11, 6.91 × 10^−12, and 6.05 × 10^−12 mol·L^−1 .
Application 2: Preparation of Aniline Derivatives
- Summary of the Application : 4-Fluoro-2-nitrophenol is used in the preparation of 5-fluoro-2-methoxyaniline and 5-fluoro-2-hydroxyaniline .
- Methods of Application : The specific methods of application or experimental procedures are not provided in the sources .
- Results or Outcomes : The outcomes are the successful synthesis of 5-fluoro-2-methoxyaniline and 5-fluoro-2-hydroxyaniline .
Safety And Hazards
4-Fluoro-2-nitrophenol is considered hazardous. It is harmful if swallowed, in contact with skin, or if inhaled . It can cause skin and eye irritation and may cause respiratory irritation . It is recommended to use personal protective equipment like dust masks, eyeshields, and gloves when handling this compound .
properties
IUPAC Name |
4-fluoro-2-nitrophenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4FNO3/c7-4-1-2-6(9)5(3-4)8(10)11/h1-3,9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHRLVDHMIJDWSS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)[N+](=O)[O-])O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4FNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2075348 | |
Record name | 4-Fluoro-2-nitrophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2075348 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Gold powder; [Sigma-Aldrich MSDS] | |
Record name | 4-Fluoro-2-nitrophenol | |
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Product Name |
4-Fluoro-2-nitrophenol | |
CAS RN |
394-33-2 | |
Record name | 4-Fluoro-2-nitrophenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=394-33-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Fluoro-2-nitrophenol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000394332 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 394-33-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10283 | |
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Record name | 4-Fluoro-2-nitrophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2075348 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Fluoro-2-nitrophenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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